N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride
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Overview
Description
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride is a specific blocker of the delayed rectifier potassium current (IK). This compound is known for its ability to delay the rectifier potassium channel, thereby repolarizing the membrane and restricting the duration of nerve impulses . It is primarily used in scientific research for its unique properties in modulating ion channels.
Preparation Methods
The synthesis of N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the coupling of aromatic compounds.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfonamide are introduced through various chemical reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the solubility and stability of the compound
Chemical Reactions Analysis
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the aromatic rings and other functional groups.
Substitution: Substitution reactions are common, especially at the aromatic rings where halogens or other substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study ion channel modulation and to investigate the properties of delayed rectifier potassium currents.
Biology: The compound is used to study the physiological and pathological roles of potassium channels in various biological systems.
Medicine: this compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias and other conditions related to ion channel dysfunction.
Industry: The compound is used in the development of new drugs and in the study of ion channel-targeted therapies
Mechanism of Action
The mechanism of action of N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride involves the inhibition of the delayed rectifier potassium current (IK). By blocking this current, the compound delays the repolarization of the membrane, thereby prolonging the action potential duration. This effect is achieved through the binding of the compound to specific sites on the potassium channel, preventing the flow of potassium ions .
Comparison with Similar Compounds
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride is unique in its specificity for the delayed rectifier potassium current. Similar compounds include:
Sotalol: A non-selective beta-blocker that also inhibits potassium channels but has broader effects on other ion channels.
Dofetilide: A selective potassium channel blocker used in the treatment of atrial fibrillation.
Ibutilide: Another potassium channel blocker used to treat arrhythmias but with different pharmacokinetic properties
This compound stands out due to its high specificity and potency in blocking the delayed rectifier potassium current, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOARFPCQOBODS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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